molecular formula C5H7N B1194741 4-Pentenenitrile CAS No. 592-51-8

4-Pentenenitrile

Cat. No. B1194741
CAS RN: 592-51-8
M. Wt: 81.12 g/mol
InChI Key: CFEYBLWMNFZOPB-UHFFFAOYSA-N
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Description

4-Pentenenitrile is a chemical compound of interest in various fields of chemistry due to its utility in synthesis and its interesting chemical properties. Its relevance spans from being a precursor in organic synthesis to having implications in understanding atmospheric chemistry, particularly in relation to nitriles found in extraterrestrial environments like Titan.

Synthesis Analysis

One-pot conversion of allyl azides to 4-pentenenitriles is achieved through sequential treatment with triphenylphosphine and ketenes or acyl chlorides under mild and neutral conditions. This method highlights a versatile approach to synthesizing 4-pentenenitriles from readily accessible starting materials (Molina et al., 1993).

Molecular Structure Analysis

Broadband microwave spectroscopic studies on 4-pentenenitrile reveal the existence of multiple conformers, showcasing the compound's conformational flexibility. Such studies provide insights into the molecular structure and potential energy surfaces, aiding in understanding the molecule's behavior in various conditions (Mishra et al., 2019).

Chemical Reactions and Properties

4-Pentenenitriles can undergo various chemical reactions, including aerobic copper-catalyzed aminooxygenation, leading to the formation of 2-formylpyrrolidines and related compounds. This demonstrates the compound's role in facilitating diverse organic transformations, leading to valuable synthetic intermediates (Wdowik & Chemler, 2017).

Physical Properties Analysis

The physical properties of 4-pentenenitrile, such as its phase behavior, melting and boiling points, and solubility in various solvents, are crucial for its handling and application in chemical syntheses. However, specific studies detailing these physical properties are scarce and may require reference to general chemical databases or textbooks for comprehensive data.

Chemical Properties Analysis

The chemical reactivity of 4-pentenenitrile, including its electrophilic and nucleophilic reaction pathways, is central to its utility in organic synthesis. The compound's ability to participate in cyclization reactions to form lactones underlines its versatility and importance in creating complex organic molecules (Tiecco et al., 1990).

Scientific Research Applications

1. Broadband Rotational Spectroscopy

  • Summary of Application: Broadband rotational spectroscopy is used to study the trans isomer of 3-pentenenitrile (3-PN) and 4-pentenenitrile (4-PN) under jet-cooled conditions . This research is significant because pentenenitriles have not yet been detected in Titan’s atmosphere or in molecular clouds, but are potential precursors to hetero-aromatic compounds such as pyridine .
  • Methods of Application: The researchers performed broadband microwave studies in the 8-18 GHz range on the trans isomer of 3-PN and 4-PN under jet-cooled conditions . Strong-field coherence breaking (SFCB) was used to selectively modulate the intensities of microwave transitions in a conformer-specific manner for 3-PN, aiding analysis .
  • Results or Outcomes: Two conformers of 3-PN and five conformers of 4-PN were identified and the rotational transitions were assigned . Evidence for methyl internal rotation splitting was observed for both the conformers of 3-PN, and the barrier height of the lowest energy conformer was determined experimentally .

2. Metal–Ligand Cooperative Activation of Nitriles

  • Summary of Application: The pincer complex (PNN)RuH (CO), with a de-aromatized pyridine in the ligand backbone, is shown to react with nitriles in a metal–ligand cooperative manner . This leads to the formation of a series of complexes with new Ru–N (nitrile) and C (ligand)–C (nitrile) bonds .
  • Methods of Application: The researchers used a ruthenium complex with a de-aromatized PNN pincer ligand to activate nitriles . This process leads to the formation of a series of complexes with new Ru–N (nitrile) and C (ligand)–C (nitrile) bonds .
  • Results or Outcomes: The initial nitrile cycloaddition products, the ketimido complexes 3, have a Brønsted basic (nitrile-derived) Ru–N fragment . This is able to deprotonate a CH 2 side-arm of the pincer ligand to give ketimine complexes ( 4) with a de-aromatized pyridine backbone .

Safety And Hazards

4-PN is classified as Acute Tox. 4 Dermal, Acute Tox. 4 Inhalation, and Acute Tox. 4 Oral . It is recommended to avoid breathing its mist, gas, or vapours, and to avoid contact with skin and eyes . Use of personal protective equipment and ensuring adequate ventilation is advised .

Future Directions

While 4-PN has not yet been detected in Titan’s atmosphere or in molecular clouds, it is a potential precursor to hetero-aromatic compounds such as pyridine . Further studies on its conformational preferences, stability, and isomerization barriers could provide valuable insights .

properties

IUPAC Name

pent-4-enenitrile
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InChI

InChI=1S/C5H7N/c1-2-3-4-5-6/h2H,1,3-4H2
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InChI Key

CFEYBLWMNFZOPB-UHFFFAOYSA-N
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Canonical SMILES

C=CCCC#N
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Molecular Formula

C5H7N
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DSSTOX Substance ID

DTXSID0027228
Record name 4-Pentenenitrile
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Molecular Weight

81.12 g/mol
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Physical Description

Liquid, Slightly yellow clear liquid; [MSDSonline]
Record name 4-Pentenenitrile
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Boiling Point

140 °C
Record name 4-PENTENENITRILE
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Solubility

INSOL IN WATER; MISCIBLE WITH ALCOHOL, ETHER
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Density

0.8239 AT 24 °C
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Vapor Pressure

6.36 [mmHg]
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Product Name

4-Pentenenitrile

CAS RN

592-51-8
Record name 4-Pentenenitrile
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Synthesis routes and methods I

Procedure details

A flask was equipped with stirrer, reflux condenser, thermometer, and charged with 75 ml of water and 36.8 grams (0.75 mole) sodium cyanide. Stirring was commenced and there was added 8.5 grams of tricapryl(methyl)ammonium chloride (ALIQUAT 336 phase-transfer catalyst) followed by 67.5 grams (0.50 mole) of the bromide product mixture comprising 55.7% cyclopropylmethyl bromide, 37.2% bromocyclobutane, and 7.1% bromobutene. The mixture slowly exothermed to about 50° C. After about 1 hour, heating was commenced so as to maintain the temperature of the mixture at 45° C. After 7 hours, gas chromatographic analysis of the organic phase indicated that cyclopropylmethyl bromide and 4-bromo-1-butene (i.e., bromobutene) were consumed, that cyclobutyl bromide was unchanged, and that cyclopropylacetonitrile and 1-cyano-3-butene were formed. The ratio (area %) of cyclopropylacetonitrile to 1-cyano-3-butene was 88:12. A minute trace (less than 1 area %) of cyanocyclobutane was detected.
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Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

The process of the present invention is applied to a waste stream from a process which involves the direct addition of two molecules of hydrogen cyanide to a molecule of butadiene thereby producing adiponitrile. The process is conducted in two steps. With reference to the drawing, the first step (reactor 1) involves the addition of one molecule of hydrogen cyanide (stream 2) to dry butadiene (stream 3) in the presence of a catalyst (stream 4) consisting of zero-valent nickel usually in the form of a nickel tetrakis-tritolylphosphite, to produce a mixture of cis- and trans-3-pentenenitrile and 4-pentenenitrile. This reaction mixture is withdrawn from reactor 1 via line 5, treated to remove impurities and then introduced into reactor 6 along with additional HCN (line 7), ligand (line 8) and triarylborane catalyst promoter such as triphenylborane (line 9). In this reaction which can be conducted in one or more steps, 4-pentenenitrile is formed by the in situ isomerization of 3-pentenenitrile. The 4-pentenenitrile is then converted to adiponitrile by the addition of one molecule of HCN. The effluent from the reactor 6 is passed to extractor 13 and there contacted with cyclohexane (line 14). The cyclohexane extractant (line 15) is subsequently directed to further treatment for product recovery. During the hydrocyanation as described as hereinabove a portion of the zero-valent nickel catalyst is oxidized to nickel cyanide which is insoluble in the reaction medium and which forms insoluble complexes with the triarylborane. The tails from the extraction vessel (line 16) contain such complexes which are subsequently separated from the tails (line 16) by centrifuge 17. A typical analysis of this sludge is set forth below in Table I.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Pentenenitrile
Reactant of Route 2
Reactant of Route 2
4-Pentenenitrile
Reactant of Route 3
4-Pentenenitrile
Reactant of Route 4
4-Pentenenitrile
Reactant of Route 5
Reactant of Route 5
4-Pentenenitrile
Reactant of Route 6
Reactant of Route 6
4-Pentenenitrile

Citations

For This Compound
420
Citations
JP Colomer, MB Blanco, AB Peñéñory, I Barnes… - Atmospheric …, 2012 - Elsevier
… pentenenitrile and 4-pentenenitrile, respectively. While the SAR value for 4-pentenenitrile is … group is closer to the double bond than in 4-pentenenitrile, that there may be some weak …
Number of citations: 3 www.sciencedirect.com
P Mishra, SM Fritz, BM Hays, DN Mehta-Hurt… - Physical Chemistry …, 2019 - pubs.rsc.org
… 3 Optimized geometries for the five unique conformers of 4-pentenenitrile calculated at the dispersion corrected DFT B3LYP-GD3BJ/Def2TZVP level of theory. Structures are listed in …
Number of citations: 4 pubs.rsc.org
KC Brannock, RD Burpitt - The Journal of Organic Chemistry, 1965 - ACS Publications
… be a mixture of 4-pentenenitrile and diethylcarbamoyl chloride. This was also confirmed by nmr … 2-Ethyl-4-pentenenitrile.—The phosgene method was used to prepare this nitrile from N-…
Number of citations: 31 pubs.acs.org
RJ McKinney, WA Nugent - Organometallics, 1989 - ACS Publications
… Steric effects are found to dominate the selectivity in the competition both between 3- and 4-pentenenitrile (3PN and 4PN) hydrocyanation and between Markovnikov and anti-…
Number of citations: 35 pubs.acs.org
A Sturaro, R Rella, G Parvoli, D Ferrara, L Doretti - Chemosphere, 2003 - Elsevier
… and mass spectrum of 4-pentenenitrile. The 4-pentenenitrile concentration was higher in … Considering the physical characteristics of 4-pentenenitrile, such as the low flash point (26 C…
Number of citations: 16 www.sciencedirect.com
IS Mikhel, M Garland, J Hopewell, S Mastroianni… - …, 2011 - ACS Publications
… butadiene to 3-pentenenitrile (3-PN), the first step in Scheme 1, although the hydrocyanation of 3-PN to ADN is a more challenging reaction, requiring isomerization to 4-pentenenitrile (4…
Number of citations: 27 pubs.acs.org
MG Collett, BL Stegelmeier… - Journal of agricultural and …, 2014 - ACS Publications
… -4-pentenenitrile plus two diastereomeric (2R)-β-hydroxy-thiiranepropanenitriles from progoitrin; 4-pentenenitrile … (31-33) Of these nitriles, the most stable is 3-hydroxy-4-pentenenitrile …
Number of citations: 54 pubs.acs.org
I Blažević, J Mastelić - Food Chemistry, 2009 - Elsevier
… They were 4-methylpentyl isothiocyanate, benzyl isothiocyanate, 4-(methylthio)-3-butenyl isothiocyanate, 4-(methylthio)butyl isothiocyanate, 5-(methylthio)-4-pentenenitrile, 2-…
Number of citations: 177 www.sciencedirect.com
H Zhang, H Zhang, X Qin, X Wang, Y Wang… - Applied Microbiology …, 2022 - Springer
… 4-pentenenitrile, 3-butenenitrile, and 4-pentenenitrile), with the highest specific activity (58.6 U/mg) for 4-pentenenitrile… % relative to 4-pentenenitrile, 3-hydroxy-4-pentenenitrile was one …
Number of citations: 1 link.springer.com
KH Kim, E Moon, SY Kim, SU Choi, JH Lee… - Journal of …, 2014 - Elsevier
… The NMR data (Table 2) of 2 were similar to those of 5-(methylsulfinyl)-4-pentenenitrile (4) but with apparent differences in the chemical shift at δ C 172.7 (C-1), instead of the …
Number of citations: 78 www.sciencedirect.com

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